molecular formula C16H18Cl2N2 B1594931 n,n'-Bis(2-chlorobenzyl)ethane-1,2-diamine CAS No. 108896-78-2

n,n'-Bis(2-chlorobenzyl)ethane-1,2-diamine

Cat. No. B1594931
M. Wt: 309.2 g/mol
InChI Key: ULNAUYKDNNUELJ-UHFFFAOYSA-N
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Description

“N,n’-Bis(2-chlorobenzyl)ethane-1,2-diamine” is a chemical compound. It is a complex that has been studied in the context of its coordination with Zn(II) and Cd(II) atoms . The environment about each Zn(II) atom is distorted tetrahedral with coordination of two terminal Cl atoms and two N atoms of the N,N’-bis(4-chloro-benz-yl)ethane-1,2-diamine ligand .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine (SBL), was synthesized by condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as a catalyst .

Scientific Research Applications

Ligand Synthesis and Characterization

N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine is explored in the synthesis of Schiff base ligands, demonstrating its utility in forming complex ligands with potential applications in various fields of chemistry. For instance, Gühergül Uluçam and Busra Yenturk (2019) used a similar diamine compound to create Schiff base ligands characterized by various spectroscopic methods, emphasizing its role in molecular synthesis and characterization (Uluçam & Yenturk, 2019).

Metal Complex Formation

The compound is also valuable in forming metal complexes. For example, research by N. Habermehl et al. (2006) involved creating double-stranded, dinuclear metal helicates using a bis(bidentate) Schiff-base similar to N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine. These helicates exhibited unique structural and kinetic properties, revealing the potential of such diamines in complex metal coordination chemistry (Habermehl et al., 2006).

Catalysis and Reaction Studies

In the context of catalysis, Jeonghoon Song et al. (1999) demonstrated the use of a related bisferrocenyldiamine in catalytic activities, suggesting that compounds like N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine can play a significant role in catalytic processes, particularly in asymmetric cyclopropanation of olefins (Song et al., 1999).

Photophysical Properties

Robert N. Garner et al. (2011) explored the photoinduced ligand exchange in Ru(II) polypyridine complexes using diamine ligands. Their study highlighted the influence of electronic structure on ligand behavior, suggesting that diamine-based compounds could be pivotal in studying photochemical reactions (Garner et al., 2011).

properties

IUPAC Name

N,N'-bis[(2-chlorophenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,19-20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNAUYKDNNUELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225088
Record name N1,N2-Bis[(2-chlorophenyl)methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n'-Bis(2-chlorobenzyl)ethane-1,2-diamine

CAS RN

108896-78-2
Record name N1,N2-Bis[(2-chlorophenyl)methyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108896-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108896782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1,N2-Bis[(2-chlorophenyl)methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBE37K4O5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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